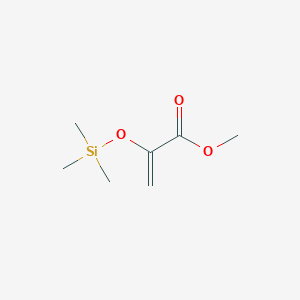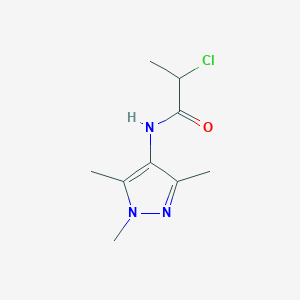
2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide
Descripción general
Descripción
“2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide” is a chemical compound with the CAS Number: 956726-53-7 . It has a molecular weight of 215.68 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide . The InChI code for this compound is 1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) .Physical And Chemical Properties Analysis
The compound has a melting point of 120-121 degrees Celsius . It is a powder in physical form and is typically stored at room temperature .Aplicaciones Científicas De Investigación
2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide has been used in a variety of scientific research applications. It has been studied for its potential therapeutic uses, as an inhibitor of the enzyme cytochrome P450 2C9, and as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied for its potential use as an anti-inflammatory agent and for its potential use in the treatment of cancer.
Mecanismo De Acción
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .
Result of Action
It’s known that similar compounds have shown potent antileishmanial and antimalarial activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments are that it is relatively easy to synthesize and that it is relatively stable. It is also a relatively inexpensive compound. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
In the future, 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide may be further studied for its potential therapeutic uses. It may be studied for its potential use as an anti-cancer agent and for its potential use in the treatment of inflammatory diseases. It may also be studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase. Additionally, it may be studied for its potential use in the development of novel drugs and other compounds.
Propiedades
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCGSGTRUNLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)

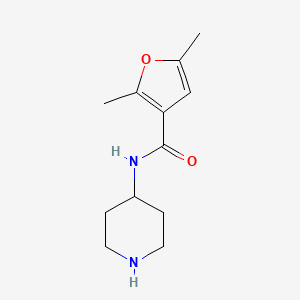
![3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390227.png)

![(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3390252.png)
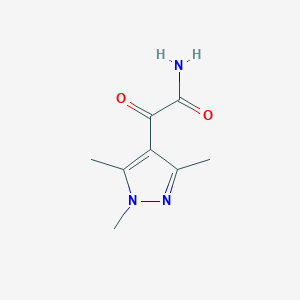
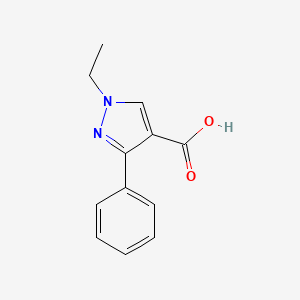
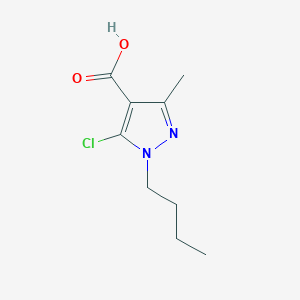

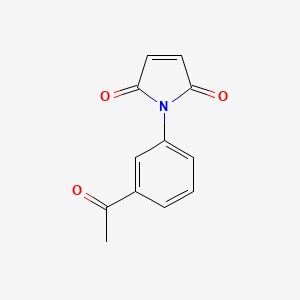
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)
